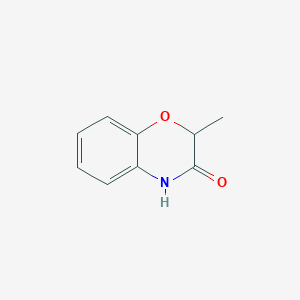
N-(4-bromophenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)pyridine-3-carboxamide, also known as 4BP3C, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)pyridine-3-carboxamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
In materials science, N-(4-bromophenyl)pyridine-3-carboxamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials with a wide range of potential applications, including gas storage and separation, catalysis, and drug delivery.
In nanotechnology, N-(4-bromophenyl)pyridine-3-carboxamide has been used as a ligand for the synthesis of gold nanoparticles, which have potential applications in imaging, drug delivery, and cancer therapy.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)pyridine-3-carboxamide is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cancer cell growth and beta-amyloid plaque formation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. It has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
N-(4-bromophenyl)pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In studies on its anti-cancer activity, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In studies on its potential use in treating Alzheimer's disease, it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromophenyl)pyridine-3-carboxamide is that it is relatively easy to synthesize using the method described above, and it is readily available from commercial sources. It has also been shown to have low toxicity in vitro, making it a promising candidate for further study.
One limitation of N-(4-bromophenyl)pyridine-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different applications. Additionally, its potential side effects and toxicity in vivo are not well-documented, which could limit its use in clinical settings.
Zukünftige Richtungen
There are numerous future directions for research on N-(4-bromophenyl)pyridine-3-carboxamide. In medicinal chemistry, further studies could be conducted to investigate its potential as an anti-cancer agent and its efficacy in treating Alzheimer's disease. In materials science, researchers could explore the use of N-(4-bromophenyl)pyridine-3-carboxamide as a building block for the synthesis of novel MOFs with unique properties. In nanotechnology, researchers could investigate the use of N-(4-bromophenyl)pyridine-3-carboxamide as a ligand for the synthesis of other types of nanoparticles, such as magnetic nanoparticles or quantum dots.
Conclusion:
In conclusion, N-(4-bromophenyl)pyridine-3-carboxamide, or N-(4-bromophenyl)pyridine-3-carboxamide, is a chemical compound with a range of potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. Its synthesis method is well-documented, and it has been shown to have low toxicity in vitro. Further research is needed to fully understand its mechanism of action and potential side effects, but its potential for future applications is promising.
Synthesemethoden
The synthesis of N-(4-bromophenyl)pyridine-3-carboxamide involves the reaction of 4-bromobenzoyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(4-bromophenyl)pyridine-3-carboxamide. This method has been well-documented in the literature and has been used by numerous researchers to synthesize N-(4-bromophenyl)pyridine-3-carboxamide for their studies.
Eigenschaften
CAS-Nummer |
14547-71-8 |
|---|---|
Produktname |
N-(4-bromophenyl)pyridine-3-carboxamide |
Molekularformel |
C12H9BrN2O |
Molekulargewicht |
277.12 g/mol |
IUPAC-Name |
N-(4-bromophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9BrN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16) |
InChI-Schlüssel |
ZSPAJDNXLIXHAD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)Br |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)Br |
Andere CAS-Nummern |
14547-71-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)
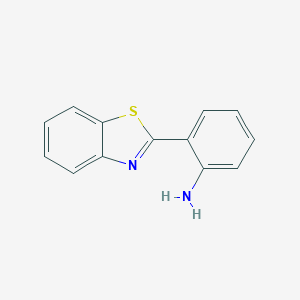
![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)
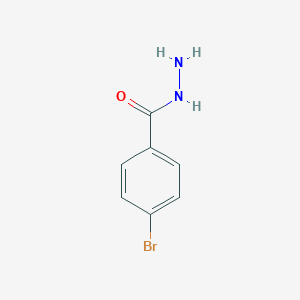
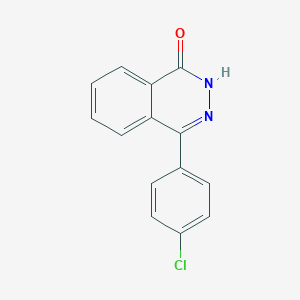

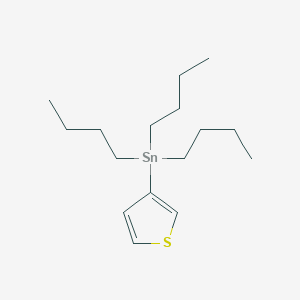
![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)

